1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes furan, hydroxyphenyl, and methoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE can be achieved through a multi-step process. One common method involves the use of K10 montmorillonite catalysis under solvent-free conditions . The procedure typically includes the reaction of 1-(2-hydroxyphenyl)butane-1,3-diones with 2,5-dimethoxy-2,5-dihydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable catalysts and solvent-free conditions can make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis studies.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(FURAN-2-YL)-4H-CHROMEN-4-ONES: Similar in structure but with different functional groups and properties.
PINACOL BORONIC ESTERS: Used in similar synthetic applications but with distinct chemical properties.
Uniqueness
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H25NO6 |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
(4Z)-1-(furan-2-ylmethyl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H25NO6/c1-19-4-2-5-20(16-19)18-37-24-13-9-22(10-14-24)28(33)26-27(21-7-11-23(32)12-8-21)31(30(35)29(26)34)17-25-6-3-15-36-25/h2-16,27,32-33H,17-18H2,1H3/b28-26- |
InChI Key |
HRKHVFLIMZPJJC-SGEDCAFJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=C(C=C5)O)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=C(C=C5)O)O |
Origin of Product |
United States |
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